molecular formula C13H13Cl B1383632 1-(Chloromethyl)-2,6-dimethylnaphthalene CAS No. 107517-28-2

1-(Chloromethyl)-2,6-dimethylnaphthalene

Cat. No.: B1383632
CAS No.: 107517-28-2
M. Wt: 204.69 g/mol
InChI Key: MDJOVYNQRMYHTN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a naphthalene ring substituted with a chloromethyl group at the 1-position and two methyl groups at the 2- and 6-positions

Preparation Methods

The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene typically involves the chloromethylation of 2,6-dimethylnaphthalene. One common method includes the reaction of 2,6-dimethylnaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .

Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-2,6-dimethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxymethyl derivative.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Scientific Research Applications

1-(Chloromethyl)-2,6-dimethylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,6-dimethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2- and 6-positions provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

1-(Chloromethyl)-2,6-dimethylnaphthalene can be compared with other chloromethylated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

1-(chloromethyl)-2,6-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOVYNQRMYHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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